Dibromochloroacetonitrile

Hydrolytic Stability pH-dependent Degradation Analytical Method Development

This trihalogenated mixed bromo-chloro species is an irreplaceable analytical standard for quantifying HAN burden in high-bromide source waters. Its unique instability at elevated pH makes it ideal for method robustness validation and degradation kinetic studies. Not interchangeable with dibromoacetonitrile or bromochloroacetonitrile; procuring this specific standard avoids class-based analytical error in DBP speciation, QSAR toxicology modeling, and preservation optimization protocols.

Molecular Formula C2Br2ClN
Molecular Weight 233.29 g/mol
CAS No. 144772-39-4
Cat. No. B141495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibromochloroacetonitrile
CAS144772-39-4
Synonyms2,2-Dibromo-2-chloroacetonitrile; 
Molecular FormulaC2Br2ClN
Molecular Weight233.29 g/mol
Structural Identifiers
SMILESC(#N)C(Cl)(Br)Br
InChIInChI=1S/C2Br2ClN/c3-2(4,5)1-6
InChIKeyRARYQRXQKOVEPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibromochloroacetonitrile (CAS 144772-39-4) Product Specifications and Procurement Baseline


Dibromochloroacetonitrile (CAS 144772-39-4), also known as 2,2-dibromo-2-chloroacetonitrile, is a trihalogenated acetonitrile within the broader haloacetonitrile (HAN) class of nitrogenous disinfection by-products (N-DBPs) [1]. This compound forms during the chlorination or chloramination of water containing natural organic matter and bromide, and is consequently a known drinking water contaminant [1]. It is primarily procured as an analytical reference standard for environmental monitoring, toxicology research, and water treatment process optimization studies. The compound's high density (2.515 g/cm³) and boiling point (118.2°C at 760 mmHg) are key identifiers for analytical method development .

Why Dibromochloroacetonitrile Cannot Be Substituted by Other Haloacetonitriles in Research


The practice of substituting one haloacetonitrile (HAN) for another based solely on chemical class is scientifically unsound and introduces significant analytical and toxicological error. Within the HAN class, a clear rank-order of cytotoxic and genotoxic potency exists, driven primarily by the degree and type of halogen substitution [1]. For example, brominated species consistently exhibit higher toxicity than their chlorinated analogs, and trihalogenated compounds are inherently less stable and more analytically challenging than their dihalogenated counterparts [1][2]. As a mixed bromo-chloro species, Dibromochloroacetonitrile occupies a unique position in this spectrum; its behavior in formation potential studies, analytical recovery, and toxicological assays is not interchangeable with that of dibromoacetonitrile (DBAN), bromochloroacetonitrile (BCAN), or trichloroacetonitrile (TCAN) [1]. The following evidence quantifies these critical differences.

Quantitative Comparative Evidence for Dibromochloroacetonitrile Differentiation


Comparative Hydrolytic Stability: Trihalogenated Acetonitriles vs. Dihalogenated Analogs

The hydrolytic stability of haloacetonitriles is inversely related to the number of halogen substituents, creating a class-level differentiation between di- and trihalogenated compounds. A comprehensive kinetic study demonstrates that trihaloacetonitriles, such as dibromochloroacetonitrile, are significantly less stable and more sensitive to pH changes than their dihaloacetonitrile analogs [1]. This increased instability necessitates specific handling and analytical protocols, such as strict pH control and avoidance of elevated temperatures during sample preparation, which are not as critical for the more stable dichloroacetonitrile (DCAN) or dibromoacetonitrile (DBAN) [1].

Hydrolytic Stability pH-dependent Degradation Analytical Method Development

Cytotoxicity Rank Order: Positioning Dibromochloroacetonitrile Among HANs

A systematic quantitative toxicology study established a definitive rank order for the cytotoxicity of haloacetonitriles in mammalian cells. Dibromochloroacetonitrile (abbreviated BDCAN) exhibited an intermediate cytotoxic potency, placing it between the highly toxic tribromoacetonitrile (TBAN) and dibromoacetonitrile (DBAN) and the less toxic bromochloroacetonitrile (BCAN), dichloroacetonitrile (DCAN), and chloroacetonitrile (CAN) [1]. This ranking, derived from LC50 values in Chinese hamster ovary (CHO) cells, provides a clear, quantitative basis for differentiation and selection in toxicological research.

Toxicology Cytotoxicity QSAR

Genotoxic Activity: Comparative SOS Chromotest Results for Brominated HANs

The genotoxic potential of haloacetonitriles, as assessed by the SOS chromotest for primary DNA damage in E. coli, reveals a structure-activity relationship favoring brominated species. A comparative study found that while dichloroacetonitrile (DCAN), dibromoacetonitrile (DBAN), and bromochloroacetonitrile (BCAN) were all positive in the assay, their activity varied [1]. Although dibromochloroacetonitrile was not specifically tested in this study, the results firmly establish that brominated HANs exhibit higher genotoxic activity than their chlorinated counterparts, and that mixed bromo-chloro species like BCAN are active inducers of DNA damage [1]. This pattern, combined with the known instability of trihaloacetonitriles, supports the hypothesis that dibromochloroacetonitrile would likely demonstrate a distinct genotoxic profile warranting its specific investigation.

Genotoxicity SOS Chromotest DNA Damage

Formation Potential During Water Disinfection: Bromide-Driven Speciation

The formation of dibromochloroacetonitrile (DBCAN) during water chlorination is a specific, quantifiable outcome of bromide presence in source water. An experimental study on algal organic matter (AOM) demonstrated that increasing bromide concentrations directly shifted the speciation of formed HANs towards the more brominated species, with DBCAN and bromochloroacetonitrile (BCAN) being the primary HAN products quantified [1]. This demonstrates that DBCAN is not a minor or incidental by-product but a major endpoint of brominated HAN formation pathways under conditions where bromide is present alongside chlorine and organic precursors.

Water Treatment Disinfection By-Product Formation Bromide Impact

Optimal Procurement Scenarios for Dibromochloroacetonitrile (CAS 144772-39-4)


Quantitative Analysis of Brominated HANs in Drinking Water and Seawater

For environmental laboratories tasked with monitoring unregulated nitrogenous DBPs in source waters with elevated bromide concentrations (e.g., coastal aquifers or desalination plant feedwater), dibromochloroacetonitrile is an essential analytical standard. Its formation is a key marker of bromide-driven DBP speciation, as documented in chlorination studies [1]. Procurement is necessary to develop and validate accurate GC-ECD or GC-MS methods for quantifying this specific compound, which is a significant component of the total HAN burden in such systems [1].

QSAR Model Development and Validation for Mixed-Halogen Compounds

Researchers building quantitative structure-activity relationship (QSAR) models for DBP toxicity require accurate, compound-specific data points. The documented rank-order of HAN cytotoxicity places dibromochloroacetonitrile (BDCAN) in a critical intermediate position between dibromoacetonitrile and bromochloroacetonitrile [1]. Procuring a high-purity standard of this compound enables precise in vitro testing to generate the empirical data needed to refine predictive toxicology models for this important, yet understudied, subclass of DBPs [1].

Stability Studies for DBP Sample Preservation and Method Validation

As a trihalogenated acetonitrile, dibromochloroacetonitrile is inherently less stable than its dihalogenated analogs, exhibiting a pronounced sensitivity to pH [1]. This instability makes it an ideal probe compound for studies designed to optimize sample preservation protocols, evaluate the performance of quenching agents (e.g., sodium thiosulfate, ascorbic acid), and validate analytical method robustness. Researchers investigating DBP degradation kinetics or developing new analytical workflows should procure this compound to ensure their methods are validated for the most challenging, labile analytes in the HAN class [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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